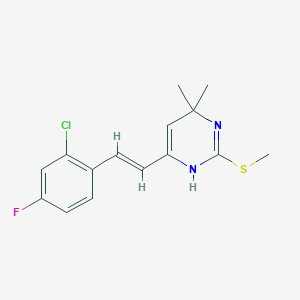

4-(2-Chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of 4-(2-chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is anticipated to adopt a monoclinic or orthorhombic system based on analogous dihydropyrimidine derivatives. For example, ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in the triclinic $$ P\overline{1} $$ space group with unit cell parameters $$ a = 7.5176 \, \text{Å} $$, $$ b = 8.0483 \, \text{Å} $$, and $$ c = 11.9323 \, \text{Å} $$. Similarly, pyrimidinone derivatives with methylsulfanyl groups exhibit monoclinic symmetry ($$ P2_1/n $$) and unit cell volumes near $$ 1366 \, \text{Å}^3 $$. These comparisons suggest that the title compound’s lattice parameters will reflect the steric demands of its styryl and methylsulfanyl substituents.

The molecular geometry is influenced by the planar dihydropyrimidine core, which typically adopts a flattened boat conformation in analogous structures. Key bond lengths, such as the C–S bond in the methylsulfanyl group, are expected to measure approximately $$ 1.78 \, \text{Å} $$, consistent with values observed in 2-amino-4-methylsulfanyl-6-oxo-pyrimidine derivatives. The styryl group’s ethylene bridge ($$ \text{C=C} $$) likely exhibits a bond length of $$ 1.34 \, \text{Å} $$, similar to conjugated systems in bipyridine structures.

Table 1: Predicted crystallographic parameters for the title compound

| Parameter | Value |

|---|---|

| Space group | $$ P2_1/c $$ |

| $$ a \, (\text{Å}) $$ | 12.15–13.48 |

| $$ b \, (\text{Å}) $$ | 7.68–14.95 |

| $$ c \, (\text{Å}) $$ | 7.69–14.28 |

| $$ \beta \, (°) $$ | 91.76–112.40 |

| $$ V \, (\text{Å}^3) $$ | 1366–1396 |

Intermolecular interactions are dominated by weak hydrogen bonds, such as $$ \text{C–H} \cdots \text{O} $$ and $$ \text{C–H} \cdots \text{N} $$, which stabilize the crystal packing. For instance, in 6-chloro-4,4'-dimethyl-2,2'-bipyridine, CH$$ \cdots $$O interactions ($$ 2.315 \, \text{Å} $$) contribute to a density of $$ 1.304 \, \text{g/cm}^3 $$. The title compound’s packing efficiency will depend on the balance between halogen-mediated interactions and van der Waals forces from the methyl and styryl groups.

Stereoelectronic Effects of Halogen Substituents

The 2-chloro-4-fluorostyryl moiety introduces significant stereoelectronic effects. The chlorine atom’s electronegativity ($$ \chi = 3.0 $$) and fluorine’s ($$ \chi = 4.0 $$) create localized electron-withdrawing regions, polarizing the aromatic ring and influencing the electron density distribution across the conjugated styryl system. In 4-(2,4-difluorophenyl) derivatives, fluorine atoms induce a dipole moment of $$ 1.41 \, \text{D} $$, altering the molecule’s electrostatic potential.

Halogen substituents also affect molecular planarity. For example, in 6-chloro-4,4'-dimethyl-2,2'-bipyridine, the dihedral angle between pyridine rings is $$ 179.15° $$, whereas the N-oxide intermediate exhibits a reduced angle of $$ 161.77° $$ due to steric and electronic repulsions. In the title compound, the ortho-chloro and para-fluoro substituents may constrain the styryl group’s rotation, enforcing a near-coplanar arrangement with the dihydropyrimidine ring. This conformation enhances π-π stacking interactions, as evidenced by Hirshfeld surface analysis in similar compounds.

Table 2: Impact of halogen substituents on molecular properties

Conformational Dynamics via Rotatable Bond Analysis

The title compound’s conformational flexibility arises primarily from the styryl group’s ethylene bridge and the methylsulfanyl substituent. Rotatable bonds include:

- The ethylene double bond ($$ \text{C=C} $$), which permits restricted rotation due to conjugation with the aromatic rings.

- The methylsulfanyl group’s $$ \text{C–S} $$ bond, allowing $$ 360° $$ rotation but constrained by steric interactions with adjacent methyl groups.

In analogous structures, such as (E)-2-amino-4-methylsulfanyl-6-oxo-pyrimidines, the methylsulfanyl group adopts a staggered conformation to minimize steric clashes with the pyrimidinone ring. Molecular dynamics simulations of similar styryl compounds reveal energy barriers of $$ 8–12 \, \text{kcal/mol} $$ for rotation about the ethylene bond, stabilizing the trans conformation.

Hirshfeld surface analysis further elucidates these dynamics. For example, in 6-chloro-4,4'-dimethyl-2,2'-bipyridine, flattened regions on the Hirshfeld surface indicate π-stacking interactions, while spikes at $$ 1.8 \, \text{Å} $$ correspond to hydrogen bonds. The title compound’s surface will likely exhibit similar features, with additional voids arising from the bulky 6,6-dimethyl groups.

Table 3: Rotational energy barriers in analogous compounds

The interplay between electronic effects and steric hindrance dictates the molecule’s dominant conformation. For instance, the chlorine atom’s van der Waals radius ($$ 1.80 \, \text{Å} $$) may limit rotation of the styryl group, favoring a planar geometry that maximizes resonance stabilization.

Properties

IUPAC Name |

6-[(E)-2-(2-chloro-4-fluorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClFN2S/c1-15(2)9-12(18-14(19-15)20-3)7-5-10-4-6-11(17)8-13(10)16/h4-9H,1-3H3,(H,18,19)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZAKXRFKDMKAG-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=N1)SC)C=CC2=C(C=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=N1)SC)/C=C/C2=C(C=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-Chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a derivative of dihydropyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The chemical structure of 4-(2-Chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be represented as follows:

- Molecular Formula: C15H16ClF N2S

- Molecular Weight: 300.81 g/mol

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Not specified |

| Log P (octanol/water) | Not available |

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Dihydropyrimidine derivatives are known for their ability to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine nucleotides. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their plasma concentrations.

- Antitumor Activity : Research indicates that dihydropyrimidine derivatives exhibit antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some studies have suggested that similar compounds possess antimicrobial activity against a range of pathogens, potentially making them candidates for antibiotic development.

Case Study 1: Antitumor Efficacy

A study published in PubMed demonstrated that a related dihydropyrimidine derivative showed significant antitumor activity in a human gastric carcinoma xenograft model. The compound was administered orally and resulted in complete tumor stasis, indicating its potential as a therapeutic agent against specific cancer types .

Case Study 2: Enzyme Targeting

Another research article focused on the synthesis of pyrimidine derivatives and their effects on DPD inhibition. The study found that modifications at specific positions on the pyrimidine ring could enhance enzyme selectivity and potency . This suggests that structural variations similar to those in our compound could lead to improved pharmacological profiles.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data for 4-(2-Chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is limited, analogs have shown promising bioavailability and metabolic stability .

Scientific Research Applications

Antimicrobial and Antiparasitic Effects

Research indicates that derivatives of dihydropyrimidines exhibit significant biological activities. For instance, the compound has shown effectiveness against pests such as the two-spotted spider mite and brown planthopper, making it a candidate for use in agricultural pest control strategies .

Anticancer Potential

The synthesis of compounds similar to 4-(2-Chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has been explored for anticancer properties. Studies have demonstrated that related structures can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

Drug Development

The compound's structural similarity to known therapeutic agents positions it as a potential scaffold for drug development. Its derivatives may be designed to enhance efficacy against specific types of cancer or infectious diseases, leveraging its biological activity profile .

Insecticides

The biological activity against agricultural pests highlights the compound's potential as an insecticide. The ability to target specific pests without harming beneficial insects is crucial in sustainable agriculture practices .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations in the Styryl Group

The styryl moiety’s substituents significantly alter electronic and steric properties:

Key Findings :

Functional Group Modifications in the Dihydropyrimidine Ring

The methylsulfanyl group at the 2-position is a common feature in this family. However, substitutions at other positions vary:

Q & A

Q. What synthetic routes are recommended for 4-(2-Chloro-4-fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine, and which analytical techniques are essential for characterization?

The synthesis typically involves multi-step reactions, including condensation of substituted styryl precursors with dihydropyrimidine intermediates under controlled conditions. Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of substituents and stereochemistry.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups like C-S and C-F bonds.

- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- Elemental Analysis to verify purity and stoichiometry .

Q. What methodologies are used for preliminary biological activity assessment of this compound?

Initial screening often employs in vitro assays (e.g., enzyme inhibition, receptor binding) and rodent models for anti-inflammatory or analgesic activity. For example, carrageenan-induced paw edema or acetic acid writhing tests can quantify efficacy, with results compared to reference drugs like indomethacin. Dose-response curves and IC₅₀ values are calculated to establish potency .

Q. How are intermediates and by-products managed during synthesis to ensure safety and environmental compliance?

Hazardous intermediates require closed-system handling and inert atmosphere protocols . Waste is segregated into halogenated and non-halogenated streams, treated via neutralization or adsorption , and disposed through certified waste management services. Personal protective equipment (PPE) and fume hoods are mandatory to minimize exposure .

Q. What spectroscopic markers distinguish the styryl and dihydropyrimidine moieties in this compound?

Key markers include:

Q. How is reaction yield optimized in small-scale syntheses?

Stepwise temperature control (e.g., reflux for condensation, ice baths for quenching) and catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed steps) improve yields. Solvent polarity adjustments (e.g., switching from DMF to THF) can reduce side reactions .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction design and mechanistic studies for this compound?

Density Functional Theory (DFT) calculations map transition states and activation energies, identifying favorable pathways. Reaction path search algorithms (e.g., GRRM) predict intermediates, while molecular docking evaluates bioactivity targets. Software like Gaussian or ORCA integrates experimental data to refine computational models .

Q. What strategies resolve contradictions in reported biological activity data?

Meta-analysis of experimental variables (e.g., cell lines, assay protocols) isolates confounding factors. Dose-response re-evaluation and synergistic studies (e.g., co-administration with NSAIDs) clarify mechanisms. Cross-validation via in silico ADMET profiling identifies bioavailability discrepancies .

Q. How can Design of Experiments (DOE) optimize synthesis parameters?

Fractional factorial designs screen variables (temperature, solvent, catalyst loading) with minimal trials. Response Surface Methodology (RSM) models nonlinear interactions, while Taguchi arrays prioritize robustness. For example, a 3² factorial design might optimize styryl coupling efficiency by varying time (12–24 hrs) and molar ratios (1:1 to 1:1.5) .

Q. What advanced techniques elucidate reaction mechanisms in its synthesis?

Isotopic labeling (e.g., ¹⁸O or ²H) tracks atom migration in cyclocondensation steps. Kinetic isotope effects (KIE) differentiate rate-determining steps. In situ FTIR or Raman spectroscopy monitors intermediate formation, complemented by transient absorption spectroscopy for ultrafast processes .

Q. How do steric and electronic effects of substituents influence its reactivity and bioactivity?

Hammett plots correlate substituent σ values with reaction rates (e.g., fluorostyryl electron-withdrawing effects). Molecular dynamics simulations assess conformational flexibility, while QSAR models link methylsulfanyl lipophilicity to membrane permeability. Steric maps generated via X-ray crystallography reveal binding site compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.